molecular formula C10H12FNO2S B14610078 2-[Ethyl(phenyl)amino]ethene-1-sulfonyl fluoride CAS No. 60538-06-9

2-[Ethyl(phenyl)amino]ethene-1-sulfonyl fluoride

Cat. No.: B14610078
CAS No.: 60538-06-9
M. Wt: 229.27 g/mol
InChI Key: HFRHHUOHOJULRA-UHFFFAOYSA-N
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Description

2-[Ethyl(phenyl)amino]ethene-1-sulfonyl fluoride is an organic compound that features a sulfonyl fluoride group attached to an ethene backbone, with an ethyl(phenyl)amino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Ethyl(phenyl)amino]ethene-1-sulfonyl fluoride typically involves the reaction of an appropriate sulfonyl fluoride precursor with an ethyl(phenyl)amino derivative. One common method is the electrophilic aromatic substitution reaction, where the sulfonyl fluoride group is introduced to the aromatic ring under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing catalysts to enhance the reaction efficiency and yield. The reaction conditions are optimized to ensure the purity and stability of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[Ethyl(phenyl)amino]ethene-1-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives, oxidized forms, and reduced compounds, depending on the reaction conditions and reagents used .

Scientific Research Applications

2-[Ethyl(phenyl)amino]ethene-1-sulfonyl fluoride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[Ethyl(phenyl)amino]ethene-1-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group can act as an electrophile, reacting with nucleophilic sites on biomolecules or other compounds. This interaction can lead to the formation of stable covalent bonds, affecting the function and activity of the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-[Methyl(phenyl)amino]ethene-1-sulfonyl fluoride
  • 2-[Ethyl(phenyl)amino]ethene-1-sulfonyl chloride
  • 2-[Ethyl(phenyl)amino]ethene-1-sulfonyl bromide

Uniqueness

2-[Ethyl(phenyl)amino]ethene-1-sulfonyl fluoride is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. The presence of the sulfonyl fluoride group makes it particularly useful in click chemistry and other synthetic applications .

Properties

CAS No.

60538-06-9

Molecular Formula

C10H12FNO2S

Molecular Weight

229.27 g/mol

IUPAC Name

2-(N-ethylanilino)ethenesulfonyl fluoride

InChI

InChI=1S/C10H12FNO2S/c1-2-12(8-9-15(11,13)14)10-6-4-3-5-7-10/h3-9H,2H2,1H3

InChI Key

HFRHHUOHOJULRA-UHFFFAOYSA-N

Canonical SMILES

CCN(C=CS(=O)(=O)F)C1=CC=CC=C1

Origin of Product

United States

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